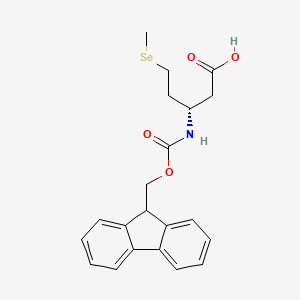
Fmoc-|A-Homoselenomethionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-|A-Homoselenomethionine is a derivative of selenomethionine, an amino acid that contains selenium. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used as a protective group in peptide synthesis. This compound is particularly interesting due to the presence of selenium, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-|A-Homoselenomethionine typically involves the introduction of the Fmoc group to selenomethionine. The process begins with the protection of the amino group of selenomethionine using the Fmoc group. This is usually achieved by reacting selenomethionine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification process often involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-|A-Homoselenomethionine can undergo various chemical reactions, including:
Oxidation: Selenium in the compound can be oxidized to selenoxide or selenone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Selenoxide can be reduced back to selenide using reducing agents such as β-mercaptoethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: β-mercaptoethanol.
Deprotection: Piperidine in DMF.
Major Products Formed
Oxidation: Selenoxide, selenone.
Reduction: Selenide.
Deprotection: Free amino group.
Scientific Research Applications
Chemistry
Fmoc-|A-Homoselenomethionine is used in solid-phase peptide synthesis (SPPS) to introduce selenium into peptides. This allows for the study of peptide-protein interactions and the structural determination of peptides using techniques like X-ray crystallography and NMR spectroscopy .
Biology
In biological research, selenium-containing amino acids like this compound are used to study the role of selenium in biological systems. Selenium is known to be an essential trace element with antioxidant properties and is involved in the function of various enzymes .
Medicine
Selenium’s antioxidant properties make it a candidate for therapeutic applications in diseases related to oxidative stress .
Industry
In the industrial sector, this compound can be used in the production of selenium-enriched supplements and functional foods. Selenium is an essential nutrient, and its incorporation into food products can help address selenium deficiency in populations .
Mechanism of Action
The mechanism of action of Fmoc-|A-Homoselenomethionine involves the incorporation of selenium into peptides and proteins. Selenium can replace sulfur in methionine, leading to the formation of selenomethionine. This substitution can affect the redox properties of the peptides and proteins, enhancing their antioxidant capabilities. Selenium-containing peptides can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Selenomethionine: Similar to Fmoc-|A-Homoselenomethionine but without the additional modifications.
Fmoc-Sec (pMeOBzl)-OH: Another selenium-containing amino acid used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. The Fmoc group allows for easy incorporation into peptides during SPPS, making it a valuable tool for researchers studying selenium’s role in biological systems .
Properties
Molecular Formula |
C21H23NO4Se |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylselanylpentanoic acid |
InChI |
InChI=1S/C21H23NO4Se/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m1/s1 |
InChI Key |
UURRJGRFQWUBPG-CQSZACIVSA-N |
Isomeric SMILES |
C[Se]CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C[Se]CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile](/img/structure/B14804355.png)
![3-nitro-N'-[(2E)-4-oxopentan-2-ylidene]benzohydrazide](/img/structure/B14804367.png)
![(2E)-4-{[2-(dimethylcarbamoyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14804377.png)
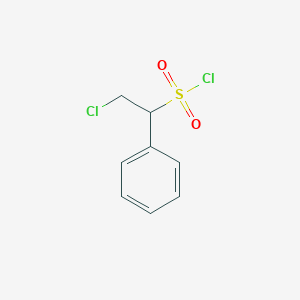
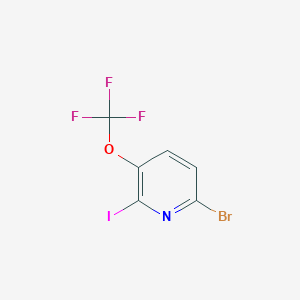

![Carbamic acid, N-[4-[[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]amino]butyl]-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14804403.png)
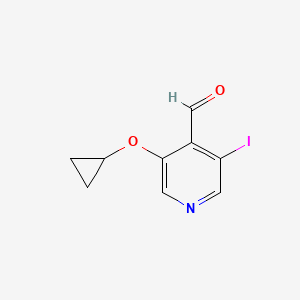

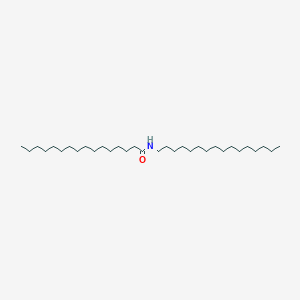
![2-Phenylethyl 4-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B14804418.png)
![5-amino-2-[bis(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14804422.png)
![2-[2-[3,5-dihydroxy-2-[[(1R,6S,10R,14R,15R,18S)-17-hydroxy-10-(hydroxymethyl)-6,10,14,15,21,21-hexamethyl-23-oxahexacyclo[16.4.2.01,18.02,15.05,14.06,11]tetracos-3-en-9-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14804428.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14804436.png)
